(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
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Overview
Description
(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic compound with a unique structure that combines a cyclopentane ring fused with a furan ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the cyclopentane-furan core. This is followed by functional group transformations to introduce the hydroxymethyl and benzoate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to improve reaction efficiency and reduce waste. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes involved in oxidation and reduction reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved often include redox reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate
- (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl propionate
Uniqueness
Compared to similar compounds, (3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has a unique benzoate ester group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
[(3aR,4R,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11+,12+,13-/m1/s1 |
InChI Key |
OBRRYUZUDKVCOO-MROQNXINSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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